molecular formula C8H10Br2N2O B3107195 2-bromo-N-2-pyridinylpropanamide hydrobromide CAS No. 1609406-29-2

2-bromo-N-2-pyridinylpropanamide hydrobromide

Cat. No.: B3107195
CAS No.: 1609406-29-2
M. Wt: 309.99
InChI Key: GBPHGMFSGFRLIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-2-pyridinylpropanamide hydrobromide is a chemical compound with the molecular formula C8H9BrN2O·HBr. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromine atom, a pyridine ring, and an amide group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-2-pyridinylpropanamide hydrobromide typically involves the bromination of N-2-pyridinylpropanamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-2-pyridinylpropanamide hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation Reactions: Formation of oxo derivatives or carboxylic acids.

    Reduction Reactions: Formation of primary or secondary amines.

Scientific Research Applications

2-bromo-N-2-pyridinylpropanamide hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-2-pyridinylpropanamide hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may also interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-2-pyridinylpropanamide
  • 2-fluoro-N-2-pyridinylpropanamide
  • 2-iodo-N-2-pyridinylpropanamide

Uniqueness

Compared to its analogs, 2-bromo-N-2-pyridinylpropanamide hydrobromide exhibits unique reactivity due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. Additionally, the hydrobromide salt form enhances its solubility and stability, making it more suitable for certain applications .

Properties

IUPAC Name

2-bromo-N-pyridin-2-ylpropanamide;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O.BrH/c1-6(9)8(12)11-7-4-2-3-5-10-7;/h2-6H,1H3,(H,10,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPHGMFSGFRLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=N1)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-2-pyridinylpropanamide hydrobromide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-2-pyridinylpropanamide hydrobromide
Reactant of Route 3
Reactant of Route 3
2-bromo-N-2-pyridinylpropanamide hydrobromide
Reactant of Route 4
Reactant of Route 4
2-bromo-N-2-pyridinylpropanamide hydrobromide
Reactant of Route 5
Reactant of Route 5
2-bromo-N-2-pyridinylpropanamide hydrobromide
Reactant of Route 6
Reactant of Route 6
2-bromo-N-2-pyridinylpropanamide hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.